Phenoxy Substituent Position Isomerism — 2- vs. 6-Substituted Nicotinaldehyde Oxime Differentiation
The target compound (CAS 478030-90-9) bears the 4-methylphenoxy group at the pyridine 2-position and the oxime at the 3-position, constituting a 2,3-disubstituted pyridine scaffold. The closest regioisomer, 6-(4-methylphenoxy)nicotinaldehyde oxime (CAS 338966-91-9), places the 4-methylphenoxy group at the 6-position with the oxime at the 3-position, producing a 3,6-disubstituted scaffold with identical molecular formula (C₁₃H₁₂N₂O₂) and molecular weight (228.25) but different InChI Key and SMILES . No published head-to-head biological or chemical comparison exists between these two regioisomers; the structural non-equivalence is established solely by distinct chemical identifiers and predicted properties.
| Evidence Dimension | Regioisomeric structural identity — substituent position on pyridine ring |
|---|---|
| Target Compound Data | 2-(4-Methylphenoxy) substitution at pyridine C-2; oxime at C-3; InChI Key: ZZWGPROUKMWALT-OQLLNIDSSA-N |
| Comparator Or Baseline | 6-(4-Methylphenoxy) substitution at pyridine C-6; oxime at C-3 (CAS 338966-91-9); distinct InChI Key |
| Quantified Difference | Identical molecular formula and MW (228.25); positional isomerism yields non-identical chemical entity by IUPAC definition |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry assignments |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for structure–activity studies, as pyridine 2- vs. 6-substitution alters electronic conjugation, steric accessibility, and hydrogen-bond donor/acceptor geometry that directly influence target binding and synthetic reactivity.
